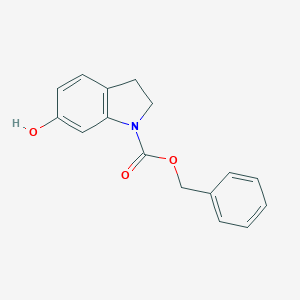
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. This compound is also known as Olaparib, and it is a PARP inhibitor that has been used in the treatment of certain types of cancer. The purpose of
Aplicaciones Científicas De Investigación
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester has been extensively studied for its potential applications in various fields of scientific research. One of the most significant applications of this compound is in the treatment of certain types of cancer. Olaparib has been approved for the treatment of ovarian and breast cancer, and it is currently being studied for its potential applications in other types of cancer, including pancreatic and prostate cancer.
Mecanismo De Acción
The mechanism of action of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is related to its ability to inhibit the activity of poly(ADP-ribose) polymerase (PARP) enzymes. PARP enzymes play a critical role in repairing damaged DNA, and their inhibition can lead to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations.
Efectos Bioquímicos Y Fisiológicos
The biochemical and physiological effects of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester are related to its ability to inhibit PARP enzymes. PARP inhibition can lead to the accumulation of DNA damage, which ultimately results in cell death. Olaparib has been shown to be particularly effective in cancer cells that have defects in DNA repair mechanisms, such as those with BRCA mutations. In addition to its effects on cancer cells, Olaparib has also been shown to have potential applications in the treatment of other diseases, such as sickle cell anemia and Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of using 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in lab experiments is its specificity for PARP enzymes. This specificity allows for the selective inhibition of PARP enzymes, which can lead to a more targeted approach in the treatment of certain diseases. However, one of the limitations of using Olaparib in lab experiments is its potential toxicity. Olaparib has been shown to have toxic effects on normal cells, and its use in lab experiments must be carefully monitored to avoid potential side effects.
Direcciones Futuras
The future directions for the use of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are numerous. One potential direction is the development of new PARP inhibitors that are more effective and less toxic than Olaparib. Another potential direction is the use of Olaparib in combination with other drugs to enhance its effectiveness in the treatment of cancer. Additionally, the use of Olaparib in the treatment of other diseases, such as sickle cell anemia and Alzheimer's disease, is an area of active research. Overall, the potential applications of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are vast, and its continued study is essential for the development of new treatments for various diseases.
Conclusion
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis of this compound is a complex process that involves multiple steps. Olaparib has been extensively studied for its potential applications in the treatment of certain types of cancer, and its mechanism of action is related to its ability to inhibit PARP enzymes. While Olaparib has several advantages for lab experiments, its potential toxicity is a limitation that must be carefully monitored. The future directions for the use of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester in scientific research are numerous, and its continued study is essential for the development of new treatments for various diseases.
Métodos De Síntesis
The synthesis of 1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester is a complex process that involves multiple steps. The most common method for synthesizing this compound is through the use of palladium-catalyzed coupling reactions. This method involves the use of a palladium catalyst to facilitate the coupling of two or more molecules to form the desired compound. Other methods of synthesis include the use of Grignard reagents and Suzuki coupling reactions.
Propiedades
Número CAS |
178201-65-5 |
|---|---|
Nombre del producto |
1H-Indole-1-carboxylic acid,2,3-dihydro-6-hydroxy-,phenylmethyl ester |
Fórmula molecular |
C16H15NO3 |
Peso molecular |
269.29 g/mol |
Nombre IUPAC |
benzyl 6-hydroxy-2,3-dihydroindole-1-carboxylate |
InChI |
InChI=1S/C16H15NO3/c18-14-7-6-13-8-9-17(15(13)10-14)16(19)20-11-12-4-2-1-3-5-12/h1-7,10,18H,8-9,11H2 |
Clave InChI |
GMJTVWWRUWFYKH-UHFFFAOYSA-N |
SMILES |
C1CN(C2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3 |
SMILES canónico |
C1CN(C2=C1C=CC(=C2)O)C(=O)OCC3=CC=CC=C3 |
Sinónimos |
1H-INDOLE-1-CARBOXYLIC ACID,2,3-DIHYDRO-6-HYDROXY-,PHENYLMETHYL ESTER |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



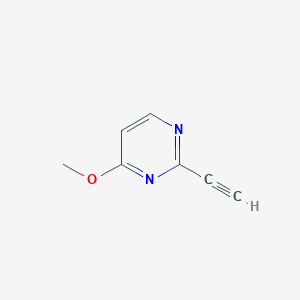
![2-Propanone, 1-(6-oxabicyclo[3.1.0]hex-2-yl)-, (1alpha,2alpha,5alpha)-(9CI)](/img/structure/B61300.png)
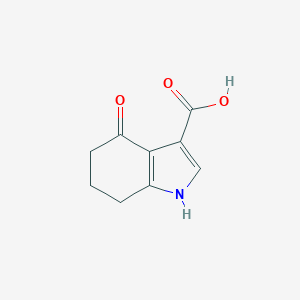
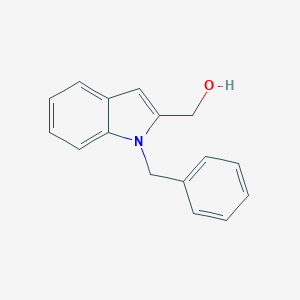
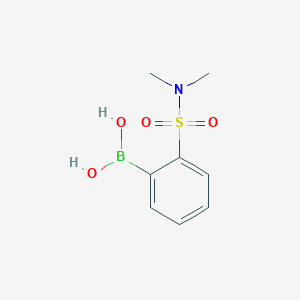
![(3S)-5-oxo-1-[(1S)-1-phenylethyl]pyrrolidine-3-carboxylic acid](/img/structure/B61308.png)

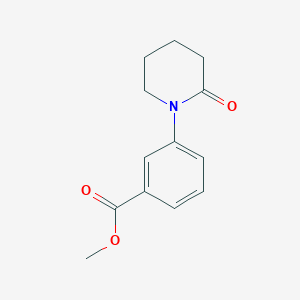
![Ethyl 8-amino-7-chloro-2,3-dihydrobenzo[b][1,4]dioxine-5-carboxylate](/img/structure/B61313.png)
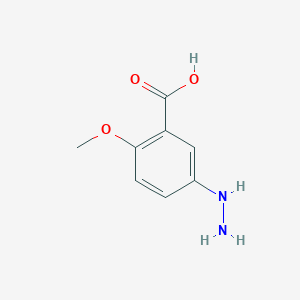
![Carbamic acid, [(1R)-2-(hydroxyamino)-1-methyl-2-oxoethyl]-, 1,1-](/img/structure/B61316.png)
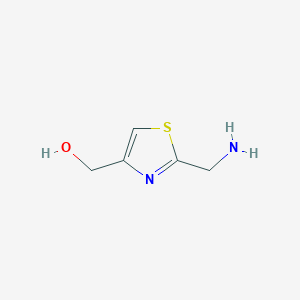
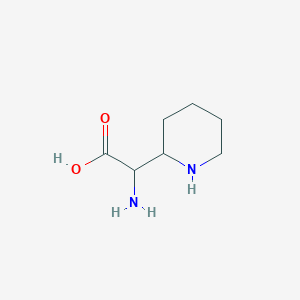
![3-(Chloromethyl)-5-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B61323.png)